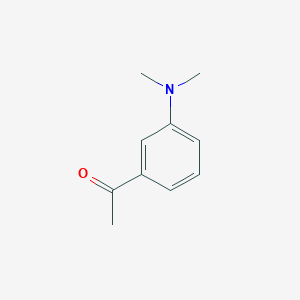

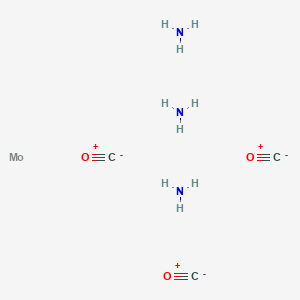

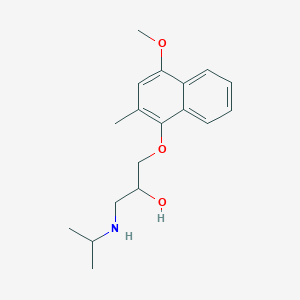

![molecular formula C8H8N2O B098035 4-メチル-1H-ベンゾ[d]イミダゾール-2(3H)-オン CAS No. 19190-68-2](/img/structure/B98035.png)

4-メチル-1H-ベンゾ[d]イミダゾール-2(3H)-オン

概要

説明

Avandiaは、化学名ロシグリタゾンマレイン酸塩として知られており、2型糖尿病の患者さんの血糖値をコントロールするために使用される経口糖尿病治療薬です。 これはチアゾリジンジオン系の薬剤に属し、主に体の細胞のインスリン感受性を高めることで作用します .

科学的研究の応用

Rosiglitazone maleate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of thiazolidinediones and their interactions with various reagents.

Biology: Rosiglitazone is used to investigate the mechanisms of insulin sensitivity and glucose metabolism in cells.

Medicine: The compound is extensively studied for its therapeutic effects in managing type 2 diabetes mellitus and its potential benefits in other metabolic disorders.

Industry: Rosiglitazone is used in the pharmaceutical industry for the development of antidiabetic medications and related research .

作用機序

ロシグリタゾンマレイン酸塩は、脂肪組織、骨格筋、肝臓に見られる核内受容体であるペルオキシソーム増殖剤活性化受容体ガンマ(PPARγ)を活性化することで、その効果を発揮します。PPARγの活性化は、グルコース産生、輸送、利用に関与するインスリン応答性遺伝子の転写を調節します。 これにより、インスリン感受性が向上し、血糖コントロールが改善されます .

類似化合物の比較

ロシグリタゾンマレイン酸塩は、ピオグリタゾン(アクトスとして販売されている)やトログリタゾンなどの他のチアゾリジンジオンと比較されることがよくあります。これらの化合物はすべてPPARγを活性化して作用しますが、ロシグリタゾンは、その特定の結合親和性と薬物動態学的プロファイルにおいてユニークです。 ピオグリタゾンとは異なり、ロシグリタゾンはPPARαに対する有意な結合作用を持たないため、これはその独特の治療効果と副作用プロファイルに貢献しています .

類似化合物のリスト

- ピオグリタゾン(アクトス)

- トログリタゾン

- シグリタゾン

準備方法

合成経路と反応条件

ロシグリタゾンマレイン酸塩の合成には、いくつかの重要なステップが含まれます。出発原料は4-(2-ブロモエチル)ベンゾニトリルであり、これは2-メチルピリジンと反応して4-[2-(メチル-2-ピリジルアミノ)エチル]ベンゾニトリルを生成します。 この中間体は、次に塩基の存在下でチアゾリジン-2,4-ジオンと反応してロシグリタゾンを生成します .

工業生産方法

ロシグリタゾンマレイン酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、温度、圧力、pHなどの反応条件を注意深く制御することが含まれ、最終生成物の高収率と純度を確保します。 この化合物は、次に結晶化やその他の分離技術によって精製されます .

化学反応の分析

反応の種類

ロシグリタゾンマレイン酸塩は、次のものを含む、いくつかの種類の化学反応を起こします。

酸化: ロシグリタゾンは酸化されて、さまざまな代謝産物を生成することができます。

還元: この化合物は、特定の条件下で還元反応を起こすことができます。

一般的な試薬と条件

ロシグリタゾンの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな塩基と酸が含まれます。 反応条件は、通常、目的の変換を確実に行うために、制御された温度とpHレベルを伴います .

生成される主要な生成物

ロシグリタゾンの反応から生成される主要な生成物には、使用される特定の試薬と条件に応じて、その酸化および還元代謝産物、および置換誘導体があります .

科学研究の応用

ロシグリタゾンマレイン酸塩は、幅広い科学研究の用途があります。

化学: これは、チアゾリジンジオンとそのさまざまな試薬との相互作用の挙動を研究するためのモデル化合物として使用されます。

生物学: ロシグリタゾンは、細胞におけるインスリン感受性とグルコース代謝のメカニズムを調査するために使用されます。

医学: この化合物は、2型糖尿病の管理における治療効果とその他の代謝性疾患における潜在的な利点について広く研究されています。

類似化合物との比較

Rosiglitazone maleate is often compared with other thiazolidinediones, such as pioglitazone (marketed as Actos) and troglitazone. While all these compounds work by activating PPARγ, rosiglitazone is unique in its specific binding affinity and pharmacokinetic profile. Unlike pioglitazone, rosiglitazone does not have significant PPARα-binding action, which contributes to its distinct therapeutic effects and side effect profile .

List of Similar Compounds

- Pioglitazone (Actos)

- Troglitazone

- Ciglitazone

特性

IUPAC Name |

4-methyl-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHIWZADTVYYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500575 | |

| Record name | 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19190-68-2 | |

| Record name | 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

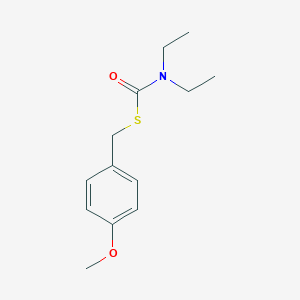

![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)

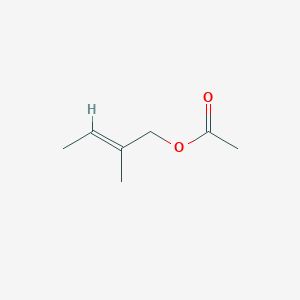

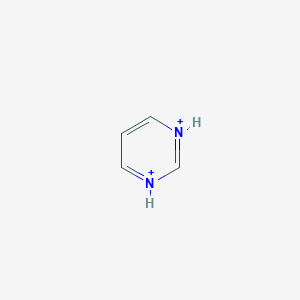

![1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B97958.png)

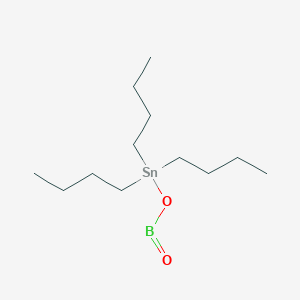

![4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide](/img/structure/B97979.png)

![N-[(20S)-3alpha-(Dimethylamino)pregn-5-en-20-yl]-N-methylacetamide](/img/structure/B97980.png)